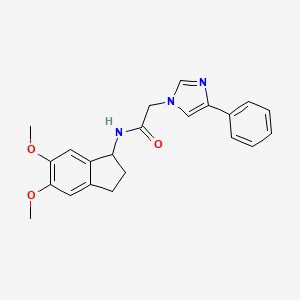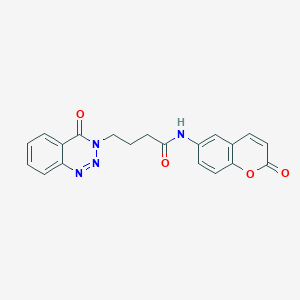![molecular formula C15H11N3O2S3 B11030118 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate](/img/structure/B11030118.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate is a complex organic compound featuring a triazole and benzothiazole moiety linked to a thiophene carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole-Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole and benzothiazole rings.
Thioether Formation: The triazole-benzothiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Esterification: Finally, the thiophene-2-carboxylic acid is esterified with the sulfanyl intermediate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially altering their electronic properties.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or benzothiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzothiazole rings can engage in hydrogen bonding or π-π stacking interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl derivatives: These compounds share the triazole-benzothiazole core but differ in the acyl group attached to the sulfanyl moiety.
Thiophene-2-carboxylate derivatives: Compounds with modifications on the thiophene ring or the ester group.
Uniqueness
The uniqueness of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl thiophene-2-carboxylate lies in its combination of the triazole-benzothiazole core with a thiophene carboxylate group. This structure provides a versatile platform for further functionalization and exploration of new chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11N3O2S3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11N3O2S3/c19-13(12-6-3-8-21-12)20-7-9-22-14-16-17-15-18(14)10-4-1-2-5-11(10)23-15/h1-6,8H,7,9H2 |
Clé InChI |
QGKCYNVBHDWTMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CS4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11030043.png)
![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11030046.png)
![methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030047.png)
![2-(2-chlorophenyl)-7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11030050.png)
![3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030061.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030066.png)
![3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030078.png)

![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B11030092.png)

![N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11030102.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B11030104.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030109.png)
![7,7-dimethyl-10-(thiophen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11030110.png)
